3-(2-Azidoethoxy)benzoic acid
Overview
Description
3-(2-Azidoethoxy)benzoic acid is an organic compound that features a benzoic acid core with an azidoethoxy substituent at the third position
Mechanism of Action
Target of Action
Benzoic acid derivatives often target enzymes or receptors in the body, altering their function . The specific target would depend on the exact structure and functional groups present in the derivative.
Mode of Action
The mode of action of benzoic acid derivatives can vary widely. Some may inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Benzoic acid derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They may affect metabolic pathways, signal transduction pathways, or other cellular processes .
Pharmacokinetics
Benzoic acid and its derivatives are usually well absorbed in the body. They can be metabolized in the liver, often through conjugation reactions, and excreted in the urine .
Result of Action
The result of the action of a benzoic acid derivative would depend on its specific target and mode of action. It could lead to changes in cellular metabolism, alterations in signal transduction, or other effects .
Action Environment
The action of benzoic acid derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to reach its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-azidoethanol under suitable conditions. The hydroxyl group of 3-hydroxybenzoic acid is first converted to a leaving group, such as a tosylate or mesylate, which then undergoes nucleophilic substitution with 2-azidoethanol to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(2-Azidoethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethoxy)benzoic acid: Similar structure but with an amino group instead of an azido group.
3-(2-Hydroxyethoxy)benzoic acid: Similar structure but with a hydroxy group instead of an azido group.
3-(2-Chloroethoxy)benzoic acid: Similar structure but with a chloro group instead of an azido group.
Uniqueness
3-(2-Azidoethoxy)benzoic acid is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in click chemistry applications. This makes it a valuable compound for bioconjugation and materials science.
Properties
IUPAC Name |
3-(2-azidoethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-12-11-4-5-15-8-3-1-2-7(6-8)9(13)14/h1-3,6H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPHSRHVOVASRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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